molecular formula C14H18O3 B13879713 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

Cat. No.: B13879713
M. Wt: 234.29 g/mol
InChI Key: RECPDXDNXZNXGQ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is a chemical compound featuring a 1,3-diketone (or β-diketone) functional group. This class of compounds is recognized as a privileged scaffold in chemical research and serves as a versatile building block for the synthesis of more complex structures . The 1,3-dione moiety is an electron acceptor and possesses an active methylene group, making it an excellent candidate for association with electron donors via reactions such as the Knoevenagel condensation . Derivatives of 1,3-diones find numerous applications in various fields. In medicinal chemistry, closely related structures are found in bioactive molecules and have been investigated for antitumor, antibacterial, and anti-inflammatory activities . Furthermore, 1,3-dione-based structures are used in the design of organic dyes for applications in organic electronics, including solar cells, as well as photoinitiators for polymerization and chromophores for non-linear optical (NLO) applications . The specific substitution pattern on this compound, with methoxy and methyl groups on the phenyl ring, can be engineered to fine-tune the compound's electronic properties and steric profile, which is critical for its performance in research and development. This product is intended for research purposes as a synthetic intermediate or a standard for analytical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

InChI

InChI=1S/C14H18O3/c1-9(2)12(15)8-13(16)11-5-6-14(17-4)10(3)7-11/h5-7,9H,8H2,1-4H3

InChI Key

RECPDXDNXZNXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)C(C)C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most documented method for synthesizing compounds structurally related to this compound involves the following key steps:

  • Starting Materials: Substituted acetophenones (e.g., 4-methoxy-3-methylacetophenone) and esters (such as ethyl acetate or its derivatives).
  • Base Catalysis: Sodium hydride (NaH) or other strong bases are used to deprotonate the acetophenone, generating an enolate ion.
  • Condensation Reaction: The enolate attacks the ester carbonyl carbon, forming a β-diketone after elimination of the alcohol group.
  • Workup: Acidification and extraction steps to isolate the diketone product.
  • Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

This approach is supported by the synthesis of related 1-(2-hydroxyphenyl)butane-1,3-diones, which share similar reaction conditions and mechanisms (Scheme 1).

Specific Procedure (Adapted from Related Literature)

Step Reagents and Conditions Description
1 Sodium hydride (NaH), THF solvent Suspension of NaH in tetrahydrofuran (THF) to generate a strong base environment.
2 4-Methoxy-3-methylacetophenone and ethyl acetate in THF Dropwise addition to NaH suspension at room temperature, initiating enolate formation and condensation.
3 Reflux The reaction mixture is refluxed briefly to ensure completion of the condensation.
4 Quenching Reaction is quenched by pouring onto ice and acidified to pH ~6 with 6 M hydrochloric acid.
5 Extraction Organic layer extracted with ethyl acetate, dried over sodium sulfate (Na2SO4), and concentrated.
6 Purification Flash column chromatography using silica gel with petroleum ether/ethyl acetate (1:10) as eluent to isolate the pure diketone.

This method yields the desired diketone as a crystalline solid, often existing in keto-enol tautomeric forms, which can be characterized by NMR and mass spectrometry.

Data Table: Summary of Preparation Conditions and Yields for Related Compounds

Compound Name Starting Materials Base Solvent Yield (%) Notes
This compound 4-Methoxy-3-methylacetophenone + ethyl acetate NaH THF ~65-75 (estimated from analogs) Purified by flash chromatography; keto/enol tautomers observed
1-(2-Hydroxyphenyl)butane-1,3-dione 2-Hydroxyacetophenone + ethyl acetate NaH THF 74 Crystalline white solid; 1:4 keto/enol mixture
1-(2-Hydroxy-4-methoxyphenyl)butane-1,3-dione 2-Hydroxy-4-methoxyacetophenone + ethyl acetate NaH THF 65 Keto/enol tautomers; characterized by NMR and HRMS

Note: The yields and conditions for this compound are inferred from closely related compounds due to limited direct reports but follow similar synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison due to shared β-diketone frameworks and substituent variations:

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, CAS 70356-09-1)

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione (CAS 18362-49-7)

Comparative Data Table

Property 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Avobenzone 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione
Molecular Formula C₁₅H₁₈O₃ C₁₂H₁₃FO₂ C₂₀H₂₂O₃ C₁₂H₁₃ClO₂
Molecular Weight (g/mol) 246.30 208.23 310.39 224.68
Substituents 4-Methoxy-3-methylphenyl, methyl 4-Fluorophenyl, methyl 4-Methoxyphenyl, tert-butyl 4-Chlorophenyl, methyl
Boiling Point Not reported 100–110 °C (1 Torr) Not reported Not reported
Melting Point Not reported Not reported 81–86 °C Not reported
Density (g/cm³) Not reported 1.103 Not reported Not reported
pKa Not reported 9.06 (predicted) ~8–9 (estimated) Not reported
Applications Potential pharmaceutical intermediate Intermediate for Rosuvastatin UV absorber in sunscreens Ligand in coordination chemistry

Detailed Analysis of Substituent Effects

Electronic Effects :
  • Fluorine (Electron-Withdrawing): The 4-fluorophenyl derivative exhibits reduced electron density at the diketone moiety, enhancing acidity (pKa ~9.06) compared to methoxy-substituted analogues. This facilitates enolate formation in reactions like alkylations or condensations .
  • Methoxy (Electron-Donating): The methoxy group in Avobenzone and the target compound increases electron density, stabilizing the enol tautomer and improving UV absorption properties .
  • tert-Butyl (Steric Hindrance) : Avobenzone’s tert-butyl group enhances thermal stability and reduces volatility, critical for sunscreen formulations .
Thermal and Chemical Stability :
  • The fluorophenyl derivative demonstrates high thermal resistance, making it suitable for high-temperature reactions in drug synthesis .
Solubility and Reactivity :
  • Methoxy and methyl groups improve solubility in nonpolar solvents, whereas fluorine and chlorine enhance polarity.

Pharmaceutical Intermediates

  • Rosuvastatin Synthesis : 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is a key intermediate in Rosuvastatin production, where its fluorophenyl group contributes to the drug’s lipid-lowering activity .
  • Anthelmintic Derivatives : Piperazine-2,3-dione derivatives (e.g., from ) highlight the role of diketones in designing bioactive molecules with improved lipophilicity.

Materials Science

  • Ligands in Coordination Chemistry : Chlorophenyl and fluorophenyl diketones act as ligands for metal complexes, with electronic properties tailored by substituents .
  • UV Absorption : Avobenzone’s methoxy and tert-butyl groups optimize its UV-filtering efficiency, absorbing UVA radiation up to 400 nm .

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